6,7-Dihydro-5H-benzocycloheptene
Overview
Description
6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .
Synthesis Analysis
A high-pressure assisted synthetic approach has been developed for the synthesis of 6,7-dihydro-5H-benzocycloheptene . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-benzocycloheptene consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .Chemical Reactions Analysis
Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .Scientific Research Applications
Synthesis of Functionalized Benzocycloheptene Amines
Functionalized benzocycloheptenes, including 6,7-Dihydro-5H-benzocycloheptene, are one of the most important classes of bicyclic frameworks that have been critically investigated in different areas of biological activities . They are used in the synthesis of benzocycloheptene amines, which are potential leads for the development of novel bioactive agents .
Bacterial Metabolism
6,7-Dihydro-5H-benzocycloheptene is metabolized by bacterial strains such as Pseudomonas putida . The metabolism yields benzylic monohydroxylation and dihydroxylation products . These metabolites are found to be optically pure, indicating potential applications in chiral synthesis .
Synthesis of Cefpirome
6,7-Dihydro-5H-cyclopenta[b]pyridine, a key intermediate of cefpirome, can be synthesized from 6,7-Dihydro-5H-benzocycloheptene . Cefpirome is a fourth-generation cephalosporin antibiotic, indicating the importance of 6,7-Dihydro-5H-benzocycloheptene in pharmaceutical synthesis .
Oxidation Studies
6,7-Dihydro-5H-benzocycloheptene is used in oxidation studies with bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase . The oxidation yields homochiral monol or cis-diol enantiomers as major products , which could be useful in the study of enzymatic oxidation mechanisms and the synthesis of chiral compounds .
Mechanism of Action
Target of Action
It’s worth noting that related compounds have been studied for their interaction with estrogen receptors , which could suggest a potential target.
Mode of Action
It has been observed that bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize 6,7-dihydro-5h-benzocycloheptene .
Biochemical Pathways
In bacterial metabolism, 6,7-Dihydro-5H-benzocycloheptene undergoes benzylic monohydroxylation and dihydroxylation when metabolized by a mutant strain of Pseudomonas putida . The metabolites produced are optically pure and include a monoalcohol and a diol .
Result of Action
The result of the action of 6,7-Dihydro-5H-benzocycloheptene is the production of optically pure metabolites, including a monoalcohol and a diol . These metabolites are produced through the process of benzylic monohydroxylation and dihydroxylation .
Action Environment
The action of 6,7-Dihydro-5H-benzocycloheptene can be influenced by environmental factors. For instance, the presence of bacterial strains expressing certain dioxygenases can lead to the oxidation of 6,7-Dihydro-5H-benzocycloheptene .
properties
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHWQMEXXDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342470 | |
Record name | 6,7-Dihydro-5H-benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-benzocycloheptene | |
CAS RN |
7125-62-4 | |
Record name | 6,7-Dihydro-5H-benzocycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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